molecular formula C15H13N3O2 B11817663 3-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

3-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11817663
M. Wt: 267.28 g/mol
InChI Key: VUXMVPLFBIOGEO-UHFFFAOYSA-N
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Description

3-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and an aniline moiety attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methoxybenzoic acid hydrazide with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 3-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways. The presence of the oxadiazole ring and the methoxyphenyl group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
  • 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline
  • 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline

Uniqueness

3-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H13N3O2/c1-19-13-8-3-2-7-12(13)15-18-17-14(20-15)10-5-4-6-11(16)9-10/h2-9H,16H2,1H3

InChI Key

VUXMVPLFBIOGEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)N

Origin of Product

United States

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